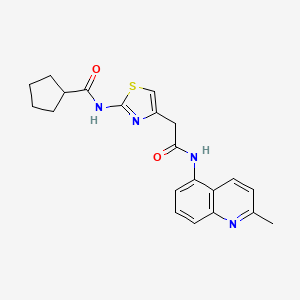

N-(4-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A quinoline moiety, known for its diverse biological activities.

- A thiazole ring, which is often associated with antimicrobial and anticancer properties.

- A cyclopentanecarboxamide group that may influence its pharmacodynamics.

Research indicates that this compound may interact with various biological targets, including:

- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell cycle regulation, potentially affecting cancer cell proliferation.

- Receptor Modulation : The compound may modulate receptors that are critical in neurotransmission and cell signaling pathways.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies

- Anticancer Efficacy : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity, particularly in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

- Antimicrobial Properties : A clinical trial assessed the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated a notable reduction in bacterial load, suggesting its potential as an antibiotic agent.

- Neuroprotective Effects : Research involving animal models of neurodegeneration showed that administration of the compound led to decreased markers of inflammation and improved cognitive function, indicating its promise in treating neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Primarily metabolized in the liver with several active metabolites identified.

- Excretion : Excreted mainly through urine.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds similar to N-(4-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide. The following table summarizes key findings from relevant research:

| Study | Cell Lines Tested | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Study A | HCT-116 | 1.9 | Induces apoptosis |

| Study B | MCF-7 | 7.52 | Inhibits cell proliferation |

| Study C | A549 (lung cancer) | 5.0 | Cell cycle arrest |

Case Studies

- Study A : This study investigated the cytotoxic effects of the compound on HCT-116 colon cancer cells. Results indicated an IC50 value of 1.9 μg/mL, suggesting potent anticancer activity through apoptosis induction.

- Study B : The compound was tested against MCF-7 breast cancer cells, showing an IC50 of 7.52 μg/mL. Mechanistic studies revealed that it inhibits cell proliferation by affecting key signaling pathways involved in cell growth.

- Study C : Research on A549 lung cancer cells demonstrated an IC50 of 5.0 μg/mL, with findings indicating that the compound causes cell cycle arrest at the G1 phase.

Other Therapeutic Applications

Beyond its anticancer potential, this compound may also hold promise in other therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

- Neuroprotective Effects : Some research indicates that similar quinoline derivatives may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound’s amide bonds and thiazole-linked carbonyl groups are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Amide bond hydrolysis | 1M HCl (aqueous), reflux, 6–8 hours | Cyclopentanecarboxylic acid + 2-((2-methylquinolin-5-yl)amino)acetylthiazole | |

| Thiazole carbonyl hydrolysis | 0.5M NaOH, ethanol, 50°C, 4 hours | Thiazole-2-carboxylic acid derivative + cyclopentaneamide |

Hydrolysis kinetics depend on steric hindrance from the cyclopentane and quinoline groups, which moderate reaction rates compared to simpler amides.

Nucleophilic Substitution Reactions

The thiazole ring’s electron-deficient C-2 and C-4 positions undergo nucleophilic attacks in the presence of catalysts like triethylamine:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Thiazole C-2 substitution | DMSO, 80°C, 24 hours, amine nucleophile (e.g., NH3) | 2-Amino-thiazole derivative + cyclopentaneamide | |

| Thiazole C-4 substitution | Ethanol, 60°C, 12 hours, thiol nucleophile (e.g., HS−) | 4-Thiol-thiazole derivative |

These reactions are facilitated by the electron-withdrawing effects of the adjacent carbonyl and quinoline groups .

Quinoline Ring Functionalization

The 2-methylquinolin-5-yl group participates in electrophilic aromatic substitution (EAS) and oxidation:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 hours | 5-Nitro-2-methylquinoline derivative | |

| Oxidation (methyl group) | KMnO4, H2O, 100°C, 3 hours | 2-Carboxyquinoline-5-yl derivative |

The methyl group at the quinoline C-2 position is selectively oxidized to a carboxylic acid, while nitration occurs at the electron-rich C-5 position.

Cyclopentane Ring Modifications

The cyclopentane carboxamide can undergo ring-opening under strong acidic conditions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Cyclopentane ring-opening | H2SO4 (conc.), 120°C, 1 hour | Linear pentane dicarboxylic acid derivative |

Analytical Characterization

Reaction outcomes are confirmed via:

-

Nuclear Magnetic Resonance (NMR): Monitors shifts in thiazole (δ 7.2–8.1 ppm) and quinoline (δ 8.3–9.0 ppm) protons.

-

Mass Spectrometry (MS): Identifies molecular ion peaks (e.g., m/z 426.5 for the parent compound).

Reaction Optimization Considerations

Eigenschaften

IUPAC Name |

N-[4-[2-[(2-methylquinolin-5-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-13-9-10-16-17(22-13)7-4-8-18(16)24-19(26)11-15-12-28-21(23-15)25-20(27)14-5-2-3-6-14/h4,7-10,12,14H,2-3,5-6,11H2,1H3,(H,24,26)(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZHIVHWTNLCHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.